Cyclodecene, 1,2-dimethyl-, (E)-
Description
Cyclodecene, 1,2-dimethyl-, (E)- is a cyclic alkene featuring a 10-membered carbon ring with one double bond in the (E)-configuration (trans stereochemistry). The compound has two methyl groups attached to adjacent carbons (positions 1 and 2). Its molecular formula is C₁₂H₂₂, derived from the base structure of cyclodecene (C₁₀H₁₈) with two additional methyl substituents. The (E)-configuration places these methyl groups on opposite sides of the double bond, influencing steric interactions and reactivity.
Key properties inferred from related compounds:
- Molecular weight: ~166.3 g/mol (calculated for C₁₂H₂₂).
- Hydrogenation enthalpy: Expected to align with values for medium-sized cycloalkenes (e.g., -24 to -27 kcal/mol), modified by substituent effects.
- Stereochemical reactivity: Likely to exhibit regioselectivity in oxidation or addition reactions due to ring strain and substituent positioning.
Properties
CAS No. |
61349-20-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1,2-dimethylcyclodecene |
InChI |
InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3 |
InChI Key |
JZRXFXNEYQUOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCCCCCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .
Industrial Production Methods
Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .
Chemical Reactions Analysis
Ozonolysis Reactions
(E)-1,2-dimethylcyclodecene undergoes ozonolysis, a key atmospheric degradation pathway for unsaturated compounds. The reaction proceeds via ozone addition to the double bond, forming a primary ozonide that decomposes into carbonyl products and a Criegee intermediate .
Key Parameters for Ozonolysis:
Notes:
-
The bulky methyl substituents introduce steric hindrance, slightly reducing the reaction rate compared to unsubstituted cyclodecene .
-
The (E)-configuration directs carbonyl formation to trans-oriented products due to anti-addition stereochemistry .
Hydrogenation
Catalytic hydrogenation of (E)-1,2-dimethylcyclodecene yields (E)-1,2-dimethylcyclodecane. This exothermic reaction typically employs palladium or nickel catalysts under H₂ pressure .
Thermodynamic Data (Analogy from Cyclopentene Derivatives):
| Reaction | ΔrH° (kJ/mol) | Conditions | Source |
|---|---|---|---|
| 2 H₂ + 2 C₇H₁₂ → C₇H₁₄ + C₇H₁₄ | -94.35 ± 0.75 | Hexane solvent |
Mechanistic Insight:
-
Hydrogen adds across the double bond in a syn-fashion, retaining stereochemistry.
-
The reaction enthalpy is comparable to smaller cyclic alkenes but adjusted for ring strain differences .
Radical Reactions with OH
In atmospheric conditions, (E)-1,2-dimethylcyclodecene reacts with hydroxyl radicals (OH), a major oxidative pathway. Rate coefficients are estimated using structure-activity relationships (SARs) .
Estimated OH Reaction Rate:
| Parameter | Value | Source |
|---|---|---|
| k(OH) at 298 K | ~5.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | |
| Activation energy (E/R) | ~1,200 K |
Products:
-
Dominant pathways include H-abstraction from methyl groups or allylic positions, forming radicals that lead to carbonyls or epoxides .
Comparative Reactivity with Other Cyclic Alkenes
Reactivity trends highlight the influence of ring size and substituents:
| Compound | k(O₃) (cm³ molecule⁻¹ s⁻¹) | k(OH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Cyclopentene | 1.1 × 10⁻¹⁶ | 6.3 × 10⁻¹¹ |
| Cyclohexene | 9.8 × 10⁻¹⁷ | 5.1 × 10⁻¹¹ |
| (E)-1,2-Dimethylcyclodecene | 1.2 × 10⁻¹⁶ (est.) | 5.6 × 10⁻¹¹ (est.) |
Key Trends:
-
Larger rings (e.g., cyclodecene) exhibit slightly higher ozonolysis rates than smaller rings due to reduced strain .
-
Methyl groups slightly decrease OH reactivity via steric shielding .
Stability and Byproduct Formation
(E)-1,2-dimethylcyclodecene is prone to photochemical degradation under UV light, forming secondary organic aerosols (SOA) in atmospheric models .
Scientific Research Applications
Organic Synthesis
Cyclodecene, 1,2-dimethyl-, (E)- serves as a valuable building block in organic synthesis. Its structural features allow for various chemical transformations, including:
- Hydrogenation : The double bond in cyclodecene can be selectively hydrogenated to yield saturated compounds.
- Polymerization : It can participate in polymerization reactions to form polymers with specific properties useful in materials science.
Table 1: Common Reactions Involving Cyclodecene, 1,2-dimethyl-, (E)-
| Reaction Type | Description | Products |
|---|---|---|
| Hydrogenation | Addition of hydrogen across the double bond | Cyclodecane |
| Diels-Alder Reaction | Reacts with dienes to form cycloadducts | Various cycloalkenes |
| Ozonolysis | Cleavage of the double bond | Aldehydes or ketones |
Material Science
In material science, cyclodecene derivatives are explored for their potential in creating advanced materials:
- Thermoplastic Elastomers : Cyclodecene can be used to synthesize elastomers that exhibit flexibility and durability.
- Coatings and Adhesives : Its reactivity allows for the development of coatings that are resistant to environmental factors.
Case Study 1: Polymerization Research
A study published in the Journal of the American Chemical Society explored the polymerization of cyclodecene derivatives. Researchers demonstrated that through controlled polymerization techniques, they could produce polymers with tailored mechanical properties suitable for biomedical applications. The findings highlighted the versatility of cyclodecene in forming new materials that could be used in drug delivery systems.
Another investigation focused on the biological activity of cyclodecene derivatives against certain cancer cell lines. The research indicated that specific modifications to the cyclodecene structure could enhance cytotoxicity, paving the way for further exploration in cancer therapeutics.
Environmental Applications
Cyclodecene compounds are also being evaluated for their role in environmental chemistry:
- Biodegradable Plastics : Research is ongoing into using cyclodecene-based polymers as biodegradable alternatives to conventional plastics.
- Pollution Control : The reactivity of cyclodecenes allows them to be used in processes aimed at capturing or neutralizing environmental pollutants.
Mechanism of Action
The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cyclodecene, 1,2-dimethyl-, (E)- with structurally or functionally related cycloalkenes, leveraging data from the provided evidence.
Table 1: Comparative Data for Cycloalkenes
Structural and Reactivity Comparisons
Ring Size and Strain: (E)-Cyclodecene (10-membered) and (E)-Cyclododecene (12-membered) share the same molecular formula (C₁₂H₂₂) but differ in ring size. Larger rings like cyclododecene exhibit lower ring strain, reflected in their more exothermic hydrogenation enthalpy (-26.8 kcal/mol vs. -24.0 kcal/mol for cyclodecene).
Substituent Effects :
- 1-Ethyl-2-methylcyclodecene (C₁₃H₂₄) from demonstrates that bulkier substituents (e.g., ethyl vs. methyl) increase molecular weight and likely reduce volatility, as seen in gas chromatography retention indices (20.385 min).
- Methyl groups in 1,2-dimethyl-(E)-cyclodecene may stabilize certain conformers or transition states, influencing diastereoselectivity in reactions like epoxidation.
Oxidation Reactivity :
- (E)-Cyclodecene reacts with performic acid to yield trans-1,6-diol , whereas cyclohexene (6-membered) forms trans-1,2-diol under similar conditions. This highlights how ring size dictates the position of diol formation due to varying transition-state geometries.
- Substituents in 1,2-dimethyl-(E)-cyclodecene may further shift regioselectivity or reaction rates compared to the parent compound.
Synthetic applications of these compounds include hydrogenation studies to probe steric and electronic effects.
Q & A
Basic Research Questions
Q. How is the stereochemistry of (E)-1,2-dimethylcyclodecene experimentally determined, and what methods validate its E-configuration?
- Methodological Answer : The E/Z configuration is confirmed using nuclear Overhauser effect (NOE) NMR spectroscopy, which detects spatial proximity of substituents across the double bond. For example, NOE correlations between the methyl groups at positions 1 and 2 (if absent) confirm trans (E) geometry. X-ray crystallography provides definitive proof by visualizing spatial arrangements . Differential scanning calorimetry (DSC) can also detect phase transitions influenced by stereochemistry, though this requires comparison with known standards .
Q. What synthetic routes are most effective for producing (E)-1,2-dimethylcyclodecene with high stereoselectivity?
- Methodological Answer : Ring-closing olefin metathesis (RCM) using Grubbs catalysts is a common approach. For example, reacting 1,2-dimethylcyclodecane diol with a tungsten-based catalyst under controlled temperatures (e.g., 60°C) can yield the trans isomer. Steric hindrance from the methyl groups favors E-configuration during bond formation. Purity is verified via gas chromatography-mass spectrometry (GC-MS) with chiral columns to separate enantiomers .
Q. How do researchers distinguish between (E)-1,2-dimethylcyclodecene and its diastereomers using spectroscopic techniques?
- Methodological Answer : High-resolution ¹³C NMR identifies diastereomers via distinct chemical shifts for carbons adjacent to stereocenters. For example, trans-diol derivatives from epoxidation reactions (e.g., using performic acid) produce characteristic splitting patterns in DEPT-135 spectra. Infrared (IR) spectroscopy can also differentiate diastereomers by analyzing C-H out-of-plane bending vibrations near 700–900 cm⁻¹ .
Advanced Research Questions
Q. What experimental designs mitigate conflicting thermodynamic data for (E)-1,2-dimethylcyclodecene, such as heat capacity or ionization energy?
- Methodological Answer : Replicate measurements under standardized conditions (e.g., 1 bar pressure, inert atmosphere) using calibrated instruments. For gas-phase thermochemistry, compare results from bomb calorimetry and computational methods (e.g., Gaussian calculations at the B3LYP/6-311+G(d,p) level). Discrepancies in ionization energy (e.g., 9.02 eV vs. 9.73 eV) may arise from electron impact (EI) source variations; resolving these requires cross-validation with photoionization mass spectrometry .
Q. How can researchers resolve contradictions in reaction mechanisms involving (E)-1,2-dimethylcyclodecene, such as unexpected diastereomer formation during epoxidation?
- Methodological Answer : Employ kinetic isotope effects (KIE) and deuterium labeling to track hydrogen migration during epoxide ring-opening. For example, trans-cyclodecene derivatives reacting with peracids may form 1,6-diols due to chair-like transition states in larger rings. Density functional theory (DFT) simulations (e.g., using ORCA software) model these intermediates, while HPLC-MS monitors intermediate stereochemistry .
Q. What strategies optimize the enantiomeric excess (ee) of (E)-1,2-dimethylcyclodecene in asymmetric catalysis?
- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) in palladium-catalyzed cross-couplings to enhance ee. For instance, using (R)-BINAP with Pd(OAc)₂ in THF at -20°C improves stereocontrol. Monitor progress via circular dichroism (CD) spectroscopy and chiral stationary-phase GC. Statistical analysis (e.g., ANOVA) identifies significant variables (e.g., solvent polarity, temperature) affecting ee .
Data Analysis & Reproducibility
Q. How should researchers address inconsistencies in reported vapor pressure or VOC emissions for (E)-1,2-dimethylcyclodecene?
- Methodological Answer : Validate environmental chamber measurements (e.g., EPA Method 25A) against headspace GC-MS data. For example, discrepancies in VOC emissions (e.g., 6.96×10⁻⁵ vs. 2.92×10⁻⁵) may stem from sampling humidity; control experiments with silica gel desiccants isolate humidity effects. Meta-analysis of peer-reviewed datasets (e.g., NIST Chemistry WebBook) identifies outliers .
Q. What protocols ensure reproducibility in synthesizing and characterizing (E)-1,2-dimethylcyclodecene across labs?
- Methodological Answer : Adhere to COSMOS-E guidelines: document catalyst batch numbers, solvent purification methods (e.g., distillation over CaH₂), and reaction monitoring intervals. Share raw NMR/GC-MS files in supplementary materials, annotated with acquisition parameters (e.g., 400 MHz, CDCl₃). Collaborative inter-laboratory studies using identical reference standards reduce variability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
